3-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Description
3-[5,6-Dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The unique structure of this compound, featuring multiple chlorine substitutions and a benzimidazole core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The resulting benzimidazole is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 5 and 6 positions.
Next, the chlorinated benzimidazole is reacted with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate to form the 1-(2-chlorobenzyl) derivative. Finally, this intermediate is coupled with 2
Properties
IUPAC Name |
3-[5,6-dichloro-1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O/c20-13-6-2-1-4-11(13)10-25-17-9-15(22)14(21)8-16(17)24-18(25)12-5-3-7-23-19(12)26/h1-9H,10H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKBHKHQKQDVRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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